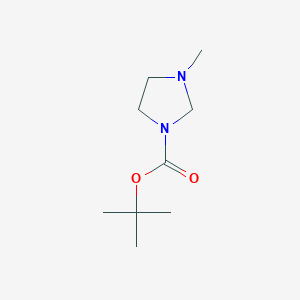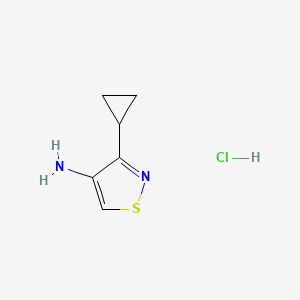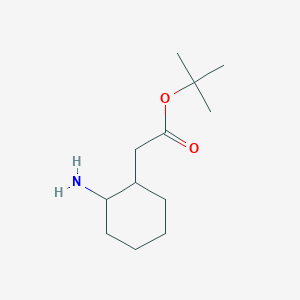
1,3-Dioxoisoindolin-2-yl 2-(thiophen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Métodos De Preparación
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate with bis(dimethylamino)-tert-butoxymethane, followed by treatment with various amines and hydrazines to afford the corresponding amino-substituted products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 1,3-dioxo-2-iso-indolinecarboxylate: Another phthalimide derivative with similar structural features.
Thalidomide: A well-known phthalimide derivative with significant biological activities.
Propiedades
Fórmula molecular |
C14H9NO4S |
|---|---|
Peso molecular |
287.29 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C14H9NO4S/c16-12(8-9-4-3-7-20-9)19-15-13(17)10-5-1-2-6-11(10)14(15)18/h1-7H,8H2 |
Clave InChI |
OHPAIYCTZCGLNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


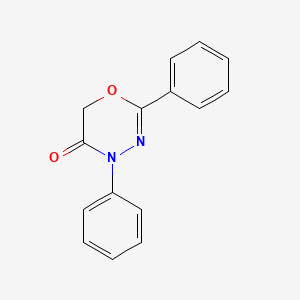
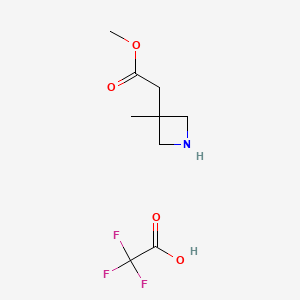
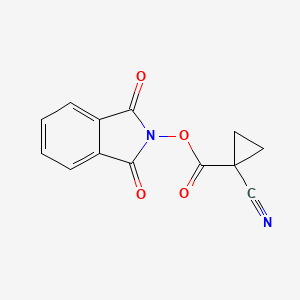
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
aminehydrochloride](/img/structure/B13581112.png)
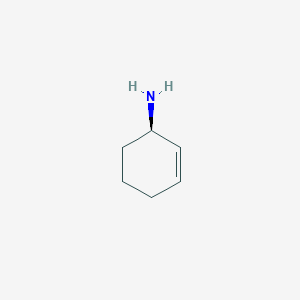
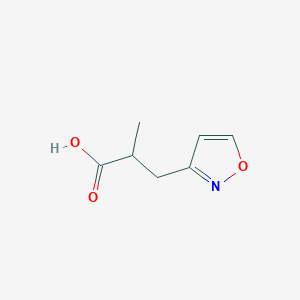
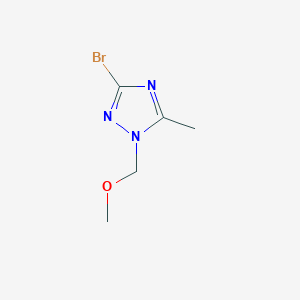
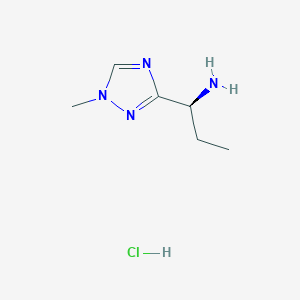
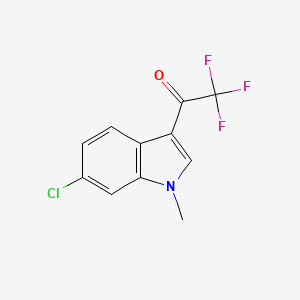
![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
